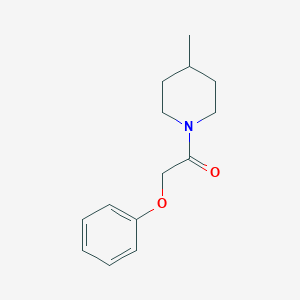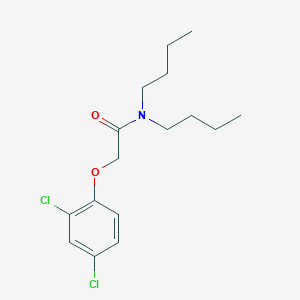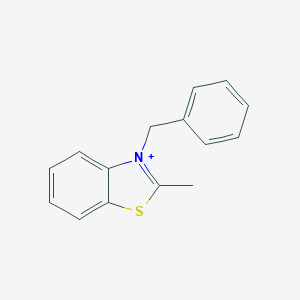![molecular formula C18H13IN2O3S B261559 N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SBI-0640756, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases.
作用機序
The mechanism of action of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of PLK1 and GSK3β enzymes. PLK1 is a key regulator of cell division, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. GSK3β is a key enzyme involved in the pathogenesis of Alzheimer's disease, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are mainly related to its inhibition of PLK1 and GSK3β enzymes. In cancer cells, inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of the disease.
実験室実験の利点と制限
One of the main advantages of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for PLK1 and GSK3β enzymes, which makes it a potential therapeutic agent for cancer treatment and neurodegenerative diseases. However, one of the limitations of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to explore its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability for better in vivo administration. Additionally, the development of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs with improved pharmacological properties could lead to the discovery of more potent and selective PLK1 and GSK3β inhibitors.
合成法
The synthesis method for N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multistep process that starts with the reaction of 4-iodoaniline with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is further reacted with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-3-sulfonamide to yield the final product N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
科学的研究の応用
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer treatment, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in inhibiting the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. Inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
特性
製品名 |
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
分子式 |
C18H13IN2O3S |
分子量 |
464.3 g/mol |
IUPAC名 |
N-(4-iodophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13IN2O3S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)25(23,24)20-12-7-5-11(19)6-8-12/h2-10,20H,1H3 |
InChIキー |
SBCWSZZDPXMGCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




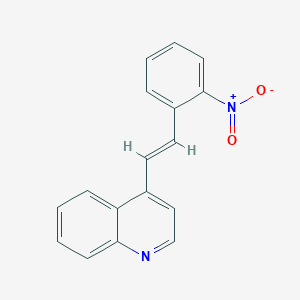
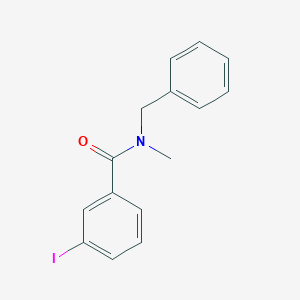
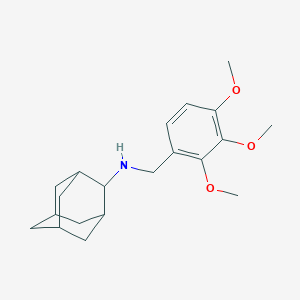
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
